
3-(2-ethoxy-6-(3-methoxyphenyl)pyridin-3-yl)-5-(pyridin-4-yl)-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-ethoxy-6-(3-methoxyphenyl)pyridin-3-yl)-5-(pyridin-4-yl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in scientific research. This compound is a member of the oxadiazole family, which is known for its diverse biological activities. The synthesis method of this compound is relatively simple, and it has shown promising results in various scientific studies.
作用機序
The mechanism of action of 3-(2-ethoxy-6-(3-methoxyphenyl)pyridin-3-yl)-5-(pyridin-4-yl)-1,2,4-oxadiazole is not fully understood. However, it is believed to act by inhibiting specific enzymes and proteins that are involved in various biological processes. The compound has been shown to inhibit the activity of COX-2, which is an enzyme involved in the production of prostaglandins that cause inflammation. It has also been shown to inhibit the activity of topoisomerase II, which is an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation, inhibit cell proliferation, induce apoptosis, and modulate immune responses. The compound has also been shown to have neuroprotective effects and improve cognitive function.
実験室実験の利点と制限
One of the advantages of using 3-(2-ethoxy-6-(3-methoxyphenyl)pyridin-3-yl)-5-(pyridin-4-yl)-1,2,4-oxadiazole in lab experiments is its relatively simple synthesis method. The compound is also stable and can be easily purified using various techniques. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for the study of 3-(2-ethoxy-6-(3-methoxyphenyl)pyridin-3-yl)-5-(pyridin-4-yl)-1,2,4-oxadiazole. One of the directions is to study its potential use in the treatment of cancer and neurological disorders. Another direction is to study its mechanism of action in more detail and identify specific targets for its activity. Additionally, the compound can be modified to improve its solubility and bioavailability, which can enhance its potential as a therapeutic agent.
In conclusion, this compound is a promising compound that has shown diverse biological activities. Its relatively simple synthesis method, stability, and potential therapeutic applications make it an attractive compound for scientific research. Further studies are needed to fully understand its mechanism of action and identify its potential as a therapeutic agent.
合成法
The synthesis of 3-(2-ethoxy-6-(3-methoxyphenyl)pyridin-3-yl)-5-(pyridin-4-yl)-1,2,4-oxadiazole is relatively simple. It involves the condensation of 2-ethoxy-6-(3-methoxyphenyl)pyridin-3-amine and 4-pyridinylhydrazinecarboxamide in the presence of a suitable catalyst. The reaction takes place in a solvent at a specific temperature and pressure, and the resulting product is purified using various techniques such as column chromatography, recrystallization, and HPLC.
科学的研究の応用
3-(2-ethoxy-6-(3-methoxyphenyl)pyridin-3-yl)-5-(pyridin-4-yl)-1,2,4-oxadiazole has shown promising results in various scientific studies. It has been studied for its potential use in the treatment of cancer, inflammation, and neurological disorders. The compound has also been evaluated for its antimicrobial, antifungal, and antiviral activities.
特性
IUPAC Name |
3-[2-ethoxy-6-(3-methoxyphenyl)pyridin-3-yl]-5-pyridin-4-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O3/c1-3-27-21-17(19-24-20(28-25-19)14-9-11-22-12-10-14)7-8-18(23-21)15-5-4-6-16(13-15)26-2/h4-13H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEEKDYCQCOCQCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=N1)C2=CC(=CC=C2)OC)C3=NOC(=N3)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

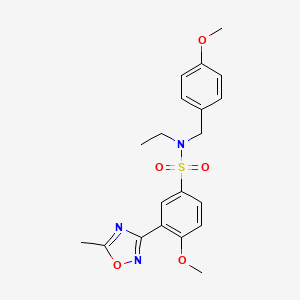
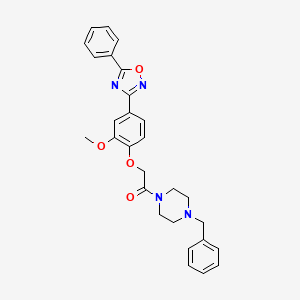

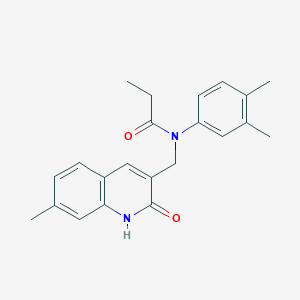
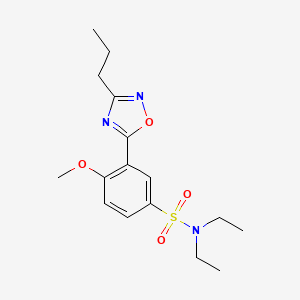


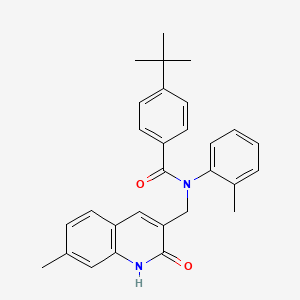

![8-bromo-N-(3-methoxypropyl)-6-oxo-2,6-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B7699405.png)
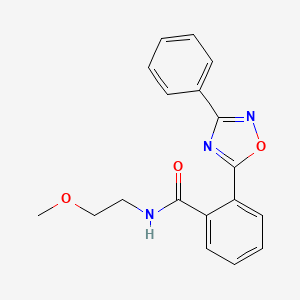
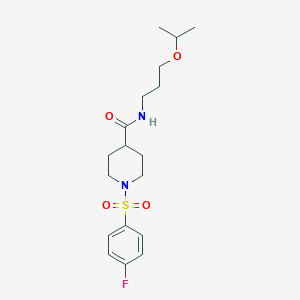
![2,4-dichloro-N-{5-[(4-fluorophenyl)sulfamoyl]-2-methoxyphenyl}benzamide](/img/structure/B7699439.png)
